6-Amino-2-fluoro-3,4-dinitrotoluene

描述

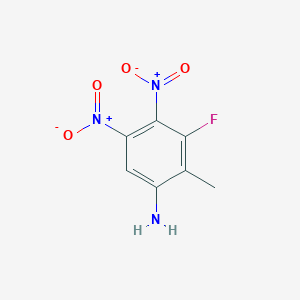

6-Amino-2-fluoro-3,4-dinitrotoluene: is an organic compound with the molecular formula C7H6FN3O4 It is a derivative of toluene, where the methyl group is substituted with an amino group, a fluoro group, and two nitro groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-fluoro-3,4-dinitrotoluene typically involves the nitration of 2-fluoro-4-nitrotoluene followed by the introduction of an amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction and prevent over-nitration. The resulting dinitrotoluene derivative is then subjected to a reduction reaction to introduce the amino group. Common reducing agents include iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems for reagent addition and temperature control can improve yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

化学反应分析

Types of Reactions

6-Amino-2-fluoro-3,4-dinitrotoluene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, palladium on carbon with hydrogen gas.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

Reduction: Formation of 6-Amino-2-fluoro-3,4-diaminotoluene.

Substitution: Formation of 6-Amino-2-methoxy-3,4-dinitrotoluene.

Oxidation: Formation of 6-Nitroso-2-fluoro-3,4-dinitrotoluene.

科学研究应用

Chemical Synthesis

1. Intermediate for Explosives

AFDNT is primarily recognized for its application as an intermediate in the synthesis of high-energy materials. Its structure allows it to participate in reactions that yield more complex explosive compounds. For instance, it can be nitrated further to produce more energetic nitro compounds, which are crucial in the development of military and industrial explosives.

2. Synthesis of Polyurethanes

Another significant application of AFDNT is as an intermediate in the production of polyurethanes. Polyurethanes are versatile materials used in various applications, including foams, elastomers, and coatings. The incorporation of AFDNT into polyurethane formulations can enhance properties such as thermal stability and mechanical strength, making them suitable for demanding applications .

Environmental Applications

1. Soil Remediation

Research indicates that compounds like AFDNT can play a role in soil remediation processes. Nitroaromatic compounds are known to be persistent pollutants; however, they can be transformed into less harmful substances through microbial degradation. Studies have shown that specific microbial strains can metabolize AFDNT, thereby reducing its concentration in contaminated soils . This bioremediation process is essential for restoring contaminated sites and minimizing environmental impact.

2. Analytical Chemistry

AFDNT serves as a reference standard in analytical chemistry for detecting and quantifying nitroaromatic compounds in environmental samples. Its presence can indicate contamination from explosive residues or industrial processes. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor AFDNT levels in soil and water samples, providing valuable data for environmental assessments .

Case Studies and Research Findings

作用机制

The mechanism of action of 6-Amino-2-fluoro-3,4-dinitrotoluene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling.

Pathways Involved: The compound may affect oxidative stress pathways, leading to the generation of reactive oxygen species and subsequent cellular damage. It can also influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

相似化合物的比较

Similar Compounds

- 2-Amino-4,6-dinitrotoluene

- 4-Amino-2,6-dinitrotoluene

- 2-Fluoro-4-nitrotoluene

- 3,4-Dinitrotoluene

Comparison and Uniqueness

6-Amino-2-fluoro-3,4-dinitrotoluene is unique due to the presence of both an amino group and a fluoro group on the aromatic ring, along with two nitro groups. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity. Compared to other similar compounds, it offers a unique balance of electron-withdrawing and electron-donating groups, making it a versatile intermediate for various chemical transformations and applications.

生物活性

6-Amino-2-fluoro-3,4-dinitrotoluene (AFDNT) is a nitroaromatic compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article reviews the biological activity of AFDNT, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

AFDNT is an aromatic compound characterized by the presence of amino and nitro functional groups. Its structure can be represented as follows:

This compound's unique properties arise from its electron-withdrawing nitro groups and amino substituent, which influence its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of AFDNT can be attributed to several mechanisms:

- Enzyme Inhibition : AFDNT may interact with specific enzymes, altering their activity. For instance, it has been shown to inhibit certain oxidoreductases, which could impact metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : The nitro groups in AFDNT can undergo reduction to form reactive intermediates that generate ROS, leading to oxidative stress in cells.

- Cellular Signaling Modulation : AFDNT may influence signaling pathways by interacting with cellular receptors or transcription factors, affecting gene expression related to cell survival and proliferation.

Toxicity Profile

AFDNT's toxicity has been assessed in various studies, revealing significant impacts on human health and the environment:

- Acute Toxicity : In animal studies, AFDNT has demonstrated acute toxicity with LD50 values indicating a moderate risk upon exposure.

- Chronic Effects : Long-term exposure studies have indicated potential carcinogenic effects linked to nitroaromatic compounds. The compound's ability to form DNA adducts raises concerns regarding mutagenicity.

- Environmental Impact : AFDNT is persistent in the environment, posing risks to aquatic ecosystems. Toxicity data suggest harmful effects on aquatic organisms at low concentrations.

| Parameter | Value |

|---|---|

| Molecular Weight | 224.14 g/mol |

| LD50 (rat) | 150 mg/kg |

| Aquatic Toxicity (LC50) | 0.5 mg/L |

Case Studies

Several case studies have explored the biological activity of AFDNT:

- Anticancer Activity : Research indicates that AFDNT exhibits cytotoxic effects against various cancer cell lines. In vitro studies showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values ranging from 10 to 20 µM.

- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of AFDNT on neuronal cell lines. Results indicated that exposure led to increased apoptosis and oxidative stress markers, suggesting potential implications for neurological health.

- Environmental Toxicology : Field studies assessing the impact of AFDNT on freshwater ecosystems revealed detrimental effects on fish populations and aquatic invertebrates, emphasizing the need for regulatory measures.

Research Findings

Recent research has focused on the synthesis of derivatives of AFDNT to enhance its biological activity while reducing toxicity. Studies have shown that modifications at the amino group can lead to compounds with improved anticancer properties while minimizing adverse effects.

Summary of Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against MCF-7 and A549 |

| Neurotoxicity | Induction of apoptosis in neuronal cells |

| Environmental Impact | Harmful effects on aquatic ecosystems |

属性

IUPAC Name |

3-fluoro-2-methyl-4,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O4/c1-3-4(9)2-5(10(12)13)7(6(3)8)11(14)15/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKLCHIWKANNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1N)[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275978 | |

| Record name | 3-Fluoro-2-methyl-4,5-dinitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-94-8 | |

| Record name | 3-Fluoro-2-methyl-4,5-dinitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methyl-4,5-dinitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。